5-amino-2-(2,6-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)thiazole-4-carboxamide
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Overview
Description
Preparation Methods
The preparation of US8669361, 102 involves several synthetic routes and reaction conditions. One common method includes the use of pyrazole derivatives and heterocyclic carboxamides. The reaction typically occurs under controlled temperatures and pH conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using automated reactors and purification processes to achieve high purity and yield .
Chemical Reactions Analysis
US8669361, 102 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. Major products formed from these reactions include various derivatives of the original compound, which can be further studied for their unique properties .
Scientific Research Applications
US8669361, 102 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: US8669361, 102 has shown promise as a therapeutic agent, particularly in the inhibition of specific enzymes like PIM-1, PIM-2, and PIM-3, which are involved in various diseases
Mechanism of Action
The mechanism of action of US8669361, 102 involves its interaction with specific molecular targets, particularly the PIM family of kinases. These enzymes play a crucial role in cell survival, proliferation, and differentiation. By inhibiting these kinases, US8669361, 102 can modulate various cellular pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
US8669361, 102 can be compared with other pyrazol-4-yl-heterocyclyl-carboxamide compounds, such as those described in US9573943. These compounds share similar structural features and biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of US8669361, 102 lies in its specific inhibitory effects on the PIM family of kinases, making it a valuable compound for further research and development .
References
Properties
Molecular Formula |
C14H11F2N5OS |
---|---|
Molecular Weight |
335.33 g/mol |
IUPAC Name |
5-amino-2-(2,6-difluorophenyl)-N-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H11F2N5OS/c1-21-6-7(5-18-21)19-13(22)11-12(17)23-14(20-11)10-8(15)3-2-4-9(10)16/h2-6H,17H2,1H3,(H,19,22) |
InChI Key |
NJUKVCLHVLPDAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N |
Origin of Product |
United States |
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